
1-Ethyl-3-methyl-1H-pyrazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-methyl-1H-pyrazol-4-ol is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered ring structures containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methyl-1H-pyrazol-4-ol can be synthesized through various methods. One common approach involves the condensation of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and subsequent alkylation. The reaction typically proceeds under reflux conditions with the use of a suitable solvent such as ethanol .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. The synthesis may utilize catalysts to enhance reaction efficiency and yield. The choice of catalysts and reaction conditions can vary depending on the desired purity and application of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-methyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
1-Ethyl-3-methyl-1H-pyrazol-4-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Ethyl-3-methyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
1-Ethyl-3-methyl-1H-pyrazol-4-ol can be compared with other pyrazole derivatives, such as:
3-Methyl-1-phenyl-1H-pyrazol-5-ol: Known for its antioxidant and anticancer activities.
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Exhibits a wide range of biological activities, including antimicrobial and antifungal properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other pyrazole derivatives .
Properties
Molecular Formula |
C6H10N2O |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
1-ethyl-3-methylpyrazol-4-ol |
InChI |
InChI=1S/C6H10N2O/c1-3-8-4-6(9)5(2)7-8/h4,9H,3H2,1-2H3 |
InChI Key |
TYQFCFLXCXOSCB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


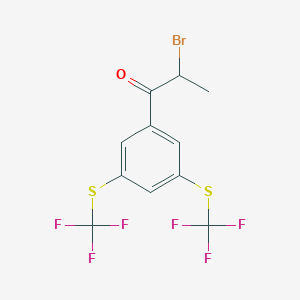


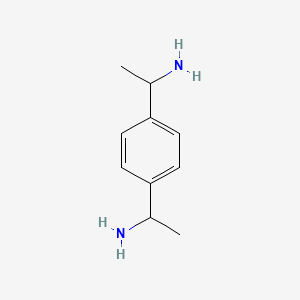
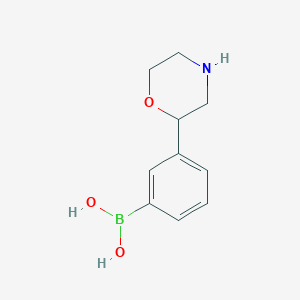
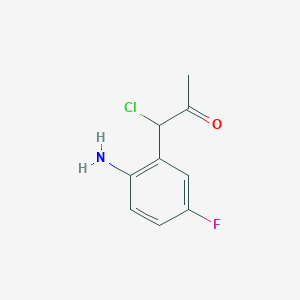

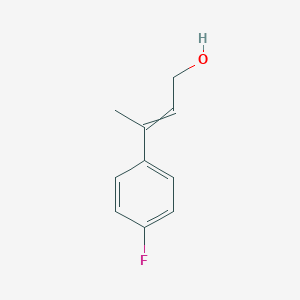
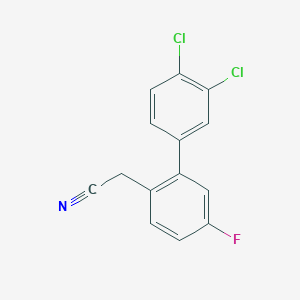
![1-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3-fluoro-4-(trifluoromethoxy)benzene](/img/structure/B14071696.png)
![6-amino-4-(trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14071703.png)
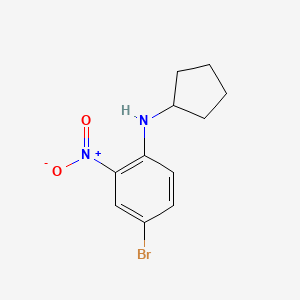
![2,6-Difluoro-N-({4-[(pyridin-2-yl)oxy]phenyl}carbamoyl)benzamide](/img/structure/B14071713.png)

